4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide
Beschreibung
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide is a synthetic small molecule characterized by three key structural motifs:
- Isoindole-1,3-dione (phthalimide): A planar aromatic system with electron-withdrawing carbonyl groups, known for modulating biological activity and solubility .
- Butanamide linker: A four-carbon chain connecting the phthalimide to the sulfonamide group, influencing conformational flexibility and pharmacokinetics .
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-piperidin-1-ylsulfonylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c27-21(9-6-16-26-22(28)19-7-2-3-8-20(19)23(26)29)24-17-10-12-18(13-11-17)32(30,31)25-14-4-1-5-15-25/h2-3,7-8,10-13H,1,4-6,9,14-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWGBVPRSMQHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindoline Core: This step often involves the cyclization of phthalic anhydride with an amine to form the isoindoline structure.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the isoindoline core.
Final Coupling: The butanamide chain is attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline and piperidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Amines, thiols, and alcohols for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoindoline diones, while reduction could produce isoindoline alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. The isoindoline and piperidine rings are common motifs in bioactive molecules, making this compound a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on the compound’s potential as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, is of particular interest.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional group versatility.
Wirkmechanismus
The mechanism by which 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The isoindoline and piperidine rings facilitate binding to these targets, while the sulfonyl and amide groups enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Phthalimide Modifications
- Bromination: Brominated analogs (e.g., ) exhibit enhanced anticonvulsant activity compared to non-halogenated derivatives, likely due to increased lipophilicity and blood-brain barrier penetration .
- Linker Length : Butanamide (4-carbon) vs. shorter chains (e.g., propanamide in ) may alter binding kinetics. The four-carbon chain in the target compound balances flexibility and rigidity for optimal target engagement.
Sulfonamide Group Variations
Aryl Substituents
- 4-Ethoxyphenyl () : The ethoxy group improves metabolic stability compared to electron-deficient substituents but may reduce membrane permeability .
Research Findings and Pharmacological Implications
Anticonvulsant Activity
Brominated phthalimide amides (e.g., 3d, 3i, and 3k in ) showed significant protection in the maximal electroshock (MES) test at 30 mg/kg, with reduced neurotoxicity. The target compound’s piperidinylsulfonyl group may further optimize anticonvulsant efficacy by enhancing CNS penetration .
Anticancer Potential
Phthalazine-isoindole hybrids () demonstrated cytotoxicity against MCF-7 cells (IC50: 50–180 µg/mL). The target compound’s sulfonamide group could synergize with the phthalimide moiety to inhibit cancer-associated enzymes like carbonic anhydrase or histone deacetylases (HDACs) .
Biologische Aktivität
The compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide is a synthetic molecule with potential therapeutic applications. Its structure includes a complex arrangement of functional groups that may contribute to its biological activity. This article provides a detailed overview of the biological activity associated with this compound, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 422.53 g/mol. The compound features a dioxoisoindole moiety and a piperidinylsulfonyl group, which are known to influence its pharmacological properties.
Research indicates that compounds similar to this one may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many isoindole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Compounds with similar structures have been reported to activate apoptotic pathways in cancer cells, such as caspase activation and DNA fragmentation.
- Targeting Specific Cancer Types : The structural features allow for selective targeting of certain cancer types, enhancing therapeutic efficacy while minimizing effects on normal cells.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to our target molecule. For example:
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, including colon cancer and leukemia. The leads from this study caused DNA fragmentation and activated caspase-3 in HL-60 cells, indicating apoptosis induction .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3d | HL-60 | 0.5 | Apoptosis |
| 3e | CEM | 0.8 | Apoptosis |
| 5a | Molt 4 | 1.2 | DNA Damage |
Pharmacokinetics
The pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent. Preliminary studies suggest that modifications in the piperidine ring can enhance bioavailability and reduce toxicity .
Study on Similar Compounds
In a comparative study involving structurally similar compounds, researchers evaluated their effects on human tumor cell lines:
- Cytotoxicity Assessment : The compounds were tested against a panel of 57 human tumor cell lines, revealing varying degrees of potency.
- Selectivity for Cancer Cells : Results indicated that certain analogues displayed preferential lethality towards malignant cells over normal cells, highlighting their potential as targeted therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
